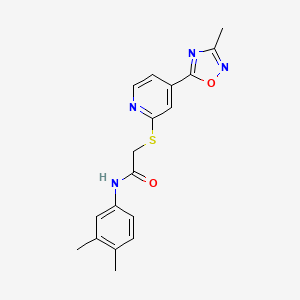

N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-4-5-15(8-12(11)2)21-16(23)10-25-17-9-14(6-7-19-17)18-20-13(3)22-24-18/h4-9H,10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPWHRANZYXYNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound that incorporates both a thioacetamide and an oxadiazole moiety. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities. These include:

- Anticancer Activity : Studies have shown that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines through mechanisms such as:

- Antimicrobial Properties : The presence of the oxadiazole ring has been associated with enhanced antimicrobial activity against various pathogens .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of similar compounds:

The proposed mechanisms for the biological activity of N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that oxadiazoles can increase ROS levels in cells, contributing to their cytotoxic effects.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. Research indicates that derivatives of oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown percent growth inhibitions (PGIs) exceeding 80% against cancer cell lines such as OVCAR-8 and SNB-19 . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

2. Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory pathways . This inhibition can lead to reduced inflammation in conditions such as arthritis or asthma. The structure of the compound allows it to interact effectively with the enzyme's active site.

3. Antimicrobial Activity

The oxadiazole derivatives have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria. In particular, synthesized compounds have shown effectiveness against Bacillus species . This suggests potential applications in developing new antibacterial agents.

Material Science Applications

1. UV Absorption

Compounds with similar structures are being explored for their UV absorption capabilities. The incorporation of oxadiazole units can enhance the UV stability of polymers, making them suitable for applications in coatings and plastics . This property is particularly valuable in protecting materials from photodegradation.

2. Drug Delivery Systems

The ability of N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide to form stable complexes with various drugs lends itself to applications in drug delivery systems. Its solubility and stability can be optimized for controlled release formulations.

Case Studies

Case Study 1: Anticancer Research

A study investigated the anticancer properties of a series of oxadiazole derivatives similar to N-(3,4-dimethylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide. The results showed that these compounds could inhibit tumor growth in vivo models by targeting specific signaling pathways involved in cancer progression.

Case Study 2: Anti-inflammatory Effects

In silico studies were conducted to evaluate the binding affinity of this compound with 5-lipoxygenase. The findings indicated a strong interaction that suggests potential for further development as an anti-inflammatory agent . Subsequent in vitro assays confirmed its efficacy in reducing inflammatory markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxadiazole-Containing Derivatives

Compounds featuring the 3-methyl-1,2,4-oxadiazol-5-yl group are prevalent in antimicrobial and anticancer research. For example:

- Compound 16e (): A cephalosporin derivative with a 3-methyl-1,2,4-oxadiazole side chain exhibits antibacterial activity against Mycobacterium tuberculosis. However, its synthesis yield is extremely low (2%), likely due to steric hindrance from the bicyclic β-lactam core .

- Compound 45 (): Contains a benzamide core with a methylthio-linked oxadiazole group. The methylthio spacer may improve solubility compared to the direct pyridinyl-oxadiazole attachment in the target compound .

Key Insight : Direct oxadiazole-pyridine fusion (target compound) may enhance rigidity and target binding compared to spacer-containing analogs .

Thioether-Linked Acetamides

Thioether bridges are common in kinase inhibitors and antimicrobial agents. Notable analogs include:

- Compound 9 (): A pteridinyl-acetamide with a 4-methoxybenzyl group. The methoxy substituent likely increases lipophilicity, contrasting with the target’s 3,4-dimethylphenyl group, which balances hydrophobicity and steric bulk .

- Compound 10 (): Features a benzoquinazolinyl-thioacetamide core with a sulfamoylphenyl group. The sulfamoyl moiety enhances solubility, whereas the target’s dimethylphenyl group prioritizes membrane permeability .

Key Insight : Substituent choice critically impacts physicochemical properties. The target’s dimethylphenyl group may optimize passive diffusion across biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.